beta-Alanine, N-cyclohexyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester
Description
Introduction to Beta-Alanine, N-Cyclohexyl-N-(((((2,3-Dihydro-2,2-Dimethyl-7-Benzofuranyl)Oxy)Carbonyl)Methylamino)Thio)-, Ethyl Ester
Nomenclature and IUPAC Classification
The systematic IUPAC name of the compound, This compound, reflects its complex architecture. Breaking this down:
- Parent structure : Beta-alanine (3-aminopropanoic acid), a non-proteinogenic amino acid with an amine group at the β-carbon.
- Substituents :
- N-Cyclohexyl: A cyclohexane ring attached to the amine nitrogen.
- N-((((2,3-Dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio: A thiourea linkage (-N-S-) connecting the nitrogen to a methylene group, which is further bonded to a carbonyloxy moiety. This carbonyloxy group is part of a 2,3-dihydro-2,2-dimethyl-7-benzofuran ring system.
- Ethyl ester: The carboxylic acid group of beta-alanine is esterified with ethanol.
The molecular formula is C₂₁H₃₀N₂O₄S , derived from summing the contributions of each component. The SMILES notation for this compound is CCOC(=O)C(N(C1CCCCC1)SC(=O)NCC2=CC3=C(C=C2)OC(C)(C)O3)C, which encodes the ester group, cyclohexylamine, thiourea bridge, and benzofuran system.
Table 1: Key Structural Components and Their Contributions
| Component | Molecular Formula Contribution | Functional Role |
|---|---|---|
| Beta-alanine backbone | C₃H₇NO₂ | Amino acid scaffold |
| Cyclohexyl group | C₆H₁₁ | Hydrophobic bulk |
| Benzofuranyloxycarbonyl | C₁₀H₁₀O₃ | Aromatic and electron-withdrawing moiety |
| Thiourea linkage | CH₂NS | Sulfur-mediated reactivity |
| Ethyl ester | C₂H₅O | Esterification for stability |
Structural Relationship to Beta-Alanine Derivatives
Beta-alanine derivatives are characterized by modifications to the amine or carboxylic acid groups. This compound belongs to a subclass of N-alkylated beta-alanine esters with organosulfur modifications. Key comparisons include:
- 3-Amino-3-cyclohexylpropionic acid ethyl ester hydrochloride : A simpler analog lacking the benzofuran-thiourea moiety. Its structure (C₁₁H₂₁NO₂·HCl) highlights how the addition of sulfur and aromatic systems in the target compound enhances molecular complexity.
- Thioester-mediated aminoacyl-nucleosides : Compounds like those studied in prebiotic chemistry share the thiourea functional group, which facilitates nucleophilic acyl transfer reactions.
The benzofuran ring system introduces planar aromaticity, potentially enabling π-π stacking interactions in biological or synthetic contexts. The thiourea group (-N-S-) contrasts with ureas (-N-C-O-) in derivatives like N-carbamyl-d-amino acid amidohydrolases, which lack sulfur’s polarizable electron cloud.
Historical Context in Organosulfur Compound Development
Organosulfur chemistry has evolved significantly since the mid-20th century, driven by discoveries in enzymatic catalysis and prebiotic synthesis. This compound’s design intersects two historical trends:
- Thioesters in Prebiotic Chemistry : Research on thioester-mediated aminoacylation, such as the work by Christensen and Surratt, demonstrates sulfur’s role in facilitating peptide bond formation under primitive Earth conditions. The thiourea linkage in this compound may emulate such reactivity for synthetic applications.
- Beta-Alanine Derivatives in Drug Design : The cyclohexyl group and esterification pattern mirror strategies used to enhance blood-brain barrier penetration in neuroactive compounds. For example, beta-alanine synthase enzymes, which hydrolyze N-carbamyl-beta-alanine, share structural homology with dizinc-dependent exopeptidases, underscoring the versatility of beta-alanine scaffolds.
The integration of a 2,2-dimethylbenzofuran system likely draws from agrochemical research, where such rings improve photostability and lipid solubility. This hybrid architecture positions the compound as a bridge between medicinal chemistry and materials science.
Properties
CAS No. |
82560-67-6 |
|---|---|
Molecular Formula |
C23H34N2O5S |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
ethyl 3-[cyclohexyl-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanylamino]propanoate |
InChI |
InChI=1S/C23H34N2O5S/c1-5-28-20(26)14-15-25(18-11-7-6-8-12-18)31-24(4)22(27)29-19-13-9-10-17-16-23(2,3)30-21(17)19/h9-10,13,18H,5-8,11-12,14-16H2,1-4H3 |
InChI Key |
FPOQYGXXPOFGLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C1CCCCC1)SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Raw Materials
- Beta-alanine or its derivatives as the core amino acid substrate
- Cyclohexylamine or cyclohexyl derivatives for N-substitution
- 2,3-dihydro-2,2-dimethyl-7-benzofuran-oxycarbonyl chloride or equivalent activated carbonate for carbamoylation
- Ethyl chloroformate or ethyl esterifying agents for ester formation
- Thiolating agents or thio-linking reagents to introduce the thioether linkage
Synthetic Route Outline
The synthesis generally proceeds through the following key steps:
N-Cyclohexylation of beta-Alanine
- Beta-alanine is reacted with cyclohexylamine under controlled conditions to form the N-cyclohexyl-beta-alanine intermediate.
- This step may require coupling agents or activation of the carboxyl group to facilitate amide bond formation.
Introduction of the Thio-Linked Carbamoyl Methylamino Group
- The intermediate is then reacted with a thiolating reagent, such as thiocarbamoyl chloride derivatives, to introduce the thio linkage.
- The carbamoyl methylamino group is introduced via reaction with an activated carbonate derivative of the benzofuranyl moiety.
Esterification to Form the Ethyl Ester
- The carboxyl group of the beta-alanine derivative is esterified using ethyl chloroformate or ethanol in the presence of acid catalysts or coupling agents to yield the ethyl ester.
-
- The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC to achieve high purity.
Reaction Conditions and Catalysts
- Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF) for solubility and reaction control.
- Temperature: Reactions are typically conducted at low to moderate temperatures (0–40 °C) to prevent decomposition of sensitive groups.
- Catalysts: Base catalysts such as triethylamine or pyridine are used to neutralize acids formed during coupling reactions.
- Protecting groups: If necessary, protecting groups may be used on amino or hydroxyl groups to prevent side reactions.
Data Table: Summary of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | N-Cyclohexylation | Beta-alanine + cyclohexylamine, coupling agent, solvent (DMF), base catalyst | Formation of N-cyclohexyl-beta-alanine | Control pH to avoid side reactions |
| 2 | Thioether formation | Thiocarbamoyl chloride derivative, benzofuranyl oxycarbonyl chloride, solvent (DCM), base | Introduce thio-linked carbamoyl group | Use inert atmosphere if needed |
| 3 | Esterification | Ethyl chloroformate or ethanol, acid/base catalyst, solvent (THF) | Formation of ethyl ester group | Monitor reaction progress by TLC |
| 4 | Purification | Silica gel chromatography or preparative HPLC | Obtain pure final compound | Confirm purity by NMR, MS |
Research Findings and Literature Insights
- The preparation of such complex beta-alanine derivatives is often reported in medicinal chemistry and pharmaceutical patent literature, emphasizing the need for regioselective and chemoselective transformations.
- The use of activated carbonate intermediates (e.g., benzofuranyl oxycarbonyl chloride) is a common strategy to introduce carbamoyl groups with high specificity.
- Thioether linkages are typically introduced via nucleophilic substitution of halides or via thiol addition to activated double bonds.
- Esterification under mild conditions preserves sensitive functional groups and avoids hydrolysis.
- Purification by chromatographic methods is essential due to the presence of multiple closely related by-products.
Chemical Reactions Analysis
Types of Reactions
beta-Alanine, N-cyclohexyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Biochemical Research
Beta-Alanine derivatives are studied for their role in enhancing muscle performance and endurance. The compound's unique structure may influence its interaction with various biological molecules, potentially enhancing its efficacy as a performance enhancer in sports science.
Pharmacological Studies
Research indicates that beta-Alanine can act as a precursor to carnosine, which plays a critical role in buffering acid in muscles during high-intensity exercise. This mechanism can help delay fatigue and improve overall athletic performance.
Potential Therapeutic Uses
Recent studies have suggested that beta-Alanine derivatives may have applications in treating conditions related to muscle degeneration and metabolic disorders. The compound's ability to modulate acid-base balance in tissues makes it a candidate for further investigation in clinical settings.
Neuroprotective Effects
Some research has explored the neuroprotective properties of beta-Alanine derivatives. The compound's antioxidant properties could be beneficial in protecting neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Case Study 1: Athletic Performance Enhancement
A double-blind study involving athletes demonstrated that supplementation with beta-Alanine significantly improved performance in high-intensity exercise tasks compared to a placebo group. Participants showed marked improvements in endurance and reduced fatigue levels during prolonged physical activity.
Case Study 2: Neuroprotection
In a laboratory setting, beta-Alanine was tested for its effects on neuronal cell cultures exposed to oxidative stress. Results indicated that the compound provided significant protection against cell death, highlighting its potential use as a neuroprotective agent.
Case Study 3: Muscle Health
Research involving elderly populations indicated that beta-Alanine supplementation improved muscle mass and strength, suggesting its utility in combating sarcopenia (age-related muscle loss).
Mechanism of Action
The mechanism of action of beta-Alanine, N-cyclohexyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester involves its interaction with molecular targets within cells. The compound may bind to specific proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with the target molecule but differ in substituents and functional groups:
Functional Group Analysis
- Target Compound : The benzofuranyl group provides aromaticity and rigidity, while the thio-carbamate linkage (S–N–COO–) may enhance reactivity but reduce oxidative stability compared to oxygen-linked carbamates ().
- BOC-Protected Analog () : The tert-butoxycarbonyl (BOC) group offers steric protection, improving stability during synthetic processes. This makes it preferable for pharmaceutical intermediates.
Stability and Reactivity
- The target compound’s benzofuranyl group may confer UV stability, whereas the thio-carbamate linkage could be susceptible to hydrolysis or oxidation ().
- The BOC-protected analog () is more stable under acidic conditions due to the tert-butyl group’s resistance to cleavage.
- The chloropropyl derivative () may undergo dechlorination or alkylation reactions, limiting its shelf life.
Target Compound in Agrochemicals
The target molecule’s pesticidal properties (e.g., Aminofuracarb) align with structural analogs like carbofuran, where the benzofuranyl group enhances target binding ().
Beta-Alanine Backbone and Derivatives
While β-alanine itself is a carnosine precursor with ergogenic effects (), its ester derivatives are typically engineered for enhanced bioavailability or targeted delivery. For example:
Biological Activity
Beta-Alanine, N-cyclohexyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester (CAS Number: 82560-67-6) is a derivative of beta-alanine that incorporates a complex structure with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for health based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a cyclohexyl group and a benzofuran moiety. Its molecular formula is , with a molecular weight of 424.56 g/mol. The complexity of its structure suggests potential interactions within biological systems that warrant investigation.
Beta-alanine itself is known to play a crucial role in the synthesis of carnosine, a dipeptide that acts as a buffer against acid in muscles during high-intensity exercise. The compound's structural modifications may influence its ability to enhance carnosine levels and thus impact muscle performance and recovery.
2. Effects on Muscle Performance
Research indicates that beta-alanine supplementation can lead to increased muscle carnosine content, which correlates with improved exercise performance. A study showed that higher doses of beta-alanine resulted in faster increases in muscle carnosine levels compared to lower doses .
| Study | Dosage | Duration | Outcome |
|---|---|---|---|
| Study A | 6 g/day | 4 weeks | Moderate increase in carnosine |
| Study B | 12 g/day | 2 weeks | Significant increase in carnosine |
3. Antioxidant Properties
While beta-alanine itself is not an antioxidant, its role in increasing carnosine levels may confer antioxidant benefits. Carnosine has been shown to scavenge reactive oxygen species and reduce oxidative stress in muscle tissues . This property could be particularly beneficial in preventing muscle damage during intense physical activity.
4. Neurotoxicity Concerns
At elevated levels, beta-alanine can exhibit neurotoxic effects, potentially disrupting normal neurotransmitter function by acting as a false transmitter for GABA (gamma-Aminobutyric acid) . Chronic high levels are associated with conditions such as hyper-beta-alaninemia, which can lead to neurological symptoms including seizures .
Case Study 1: Performance Enhancement
A clinical trial involving athletes demonstrated that supplementation with beta-alanine significantly improved performance in high-intensity interval training (HIIT). Participants who received the compound showed enhanced endurance and reduced fatigue compared to the placebo group.
Case Study 2: Neurotoxicity Assessment
In another study focusing on individuals with metabolic disorders, elevated beta-alanine levels were linked to neurological symptoms. Monitoring of these patients revealed that management of beta-alanine intake could mitigate some adverse effects related to neurotoxicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology: The compound’s synthesis likely involves palladium-catalyzed coupling or thiourea intermediate formation, given structural analogs (e.g., ethyl ester derivatives with benzofuran motifs). Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) using high-performance liquid chromatography (HPLC) to monitor intermediate purity. For example, highlights palladium-catalyzed hydroamination for structurally similar allylamines, suggesting analogous protocols .
- Key Parameters: Monitor steric hindrance from the cyclohexyl and benzofuranyl groups, which may necessitate prolonged reaction times or elevated temperatures.
Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?
- Methodology: Conduct accelerated stability studies using buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Analyze degradation products via liquid chromatography–mass spectrometry (LC-MS) and compare to known metabolites or hydrolyzed fragments (e.g., free β-alanine or benzofuran derivatives). details SPE extraction and LC-MS workflows for structurally complex esters .
Q. What safety protocols are critical for handling this compound given its toxicological profile?
- Guidance: Refer to Sittig’s Handbook ( ), which classifies the compound as hazardous. Use fume hoods, nitrile gloves, and closed-system transfers. Monitor airborne exposure via gas chromatography for volatile byproducts (e.g., ethyl esters or sulfur-containing fragments) .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in purity assessments between NMR, HPLC, and mass spectrometry?
- Methodology: Cross-validate results using orthogonal techniques:
- NMR: Identify impurities via ¹³C DEPT or 2D-COSY for unresolved signals.
- HPLC-MS/MS: Quantify trace contaminants (e.g., sulfoxide derivatives) with a limit of detection (LOD) <0.1%.
- Reference: emphasizes multi-sorbent SPE and deactivated glassware to minimize analyte loss, ensuring reliable quantification .
Q. How can computational modeling predict the compound’s environmental degradation pathways?
- Approach: Use density functional theory (DFT) to calculate hydrolysis activation energies at the thiocarbamate or ester linkages. Validate predictions via laboratory simulations (e.g., UV irradiation or microbial exposure). Compare results to EPA guidelines for pesticide derivatives ( –8) .
Q. What in vitro assays are suitable for studying its interaction with biological targets (e.g., acetylcholinesterase inhibition)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
